Leuco Gentian Violet-d6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Forensic Science

Application Summary: Leuco Gentian Violet-d6 is used in forensic science to enhance latent fingerprints and shoe prints found at crime scenes, particularly those in blood.

Methods of Application: The compound is applied to non-porous surfaces or items that may contain bloody impressions. A solution is prepared by dissolving Leuco Gentian Violet-d6 with other reagents like hydrogen peroxide and sodium acetate. The item of evidence is then sprayed or submerged in the solution, and the development of impressions occurs rapidly .

Results and Outcomes: The application results in a color change where the clear solution interacts with blood, turning the blood impression to a purple/violet color, thus enhancing visibility for forensic analysis .

Analytical Chemistry

Application Summary: In analytical chemistry, Leuco Gentian Violet-d6 serves as a chromogenic reagent due to its quick reaction with oxidizers and free radicals, producing a colored compound that is easy to detect .

Methods of Application: It is used in various assays where its colorless form reacts with oxidizing agents, resulting in a color change that can be quantitatively measured.

Results and Outcomes: This reaction is utilized to detect the presence of specific compounds within a sample, providing a visual indication of the reaction’s occurrence and facilitating further quantitative analysis.

Histology

Application Summary: In histology, Leuco Gentian Violet-d6 is utilized for staining purposes to identify specific cell types or structures within tissue samples.

Methods of Application: Tissue samples are treated with the dye, which binds to cellulosic and proteinaceous materials, highlighting particular features under microscopic examination .

Results and Outcomes: The staining provides contrast and detail that assists in the identification and analysis of histological features, aiding in diagnostic processes.

Environmental Monitoring

Application Summary: Leuco Gentian Violet-d6 can be used in environmental monitoring to detect the presence of oxidizing pollutants in water sources.

Methods of Application: The compound is added to water samples suspected of contamination. Upon reaction with oxidizing agents, a color change indicates the presence and concentration of pollutants .

Results and Outcomes: This method provides a cost-effective and straightforward approach to monitor water quality and detect contaminants that may pose a risk to ecosystems and human health.

Food Safety

Application Summary: In the food industry, Leuco Gentian Violet-d6 serves as an indicator for the presence of certain bacteria or chemicals that may indicate spoilage or contamination.

Methods of Application: Food samples are treated with the dye, which reacts with target substances, changing color to signal potential safety issues .

Results and Outcomes: This application aids in ensuring the safety and quality of food products, protecting consumers from potential health hazards.

Chemical Education

Application Summary: Leuco Gentian Violet-d6 is utilized in educational settings to demonstrate chemical reactions, particularly oxidation-reduction processes.

Methods of Application: Students can observe the color change that occurs when the compound reacts with various agents, providing a visual representation of the reaction .

Results and Outcomes: Such demonstrations enhance understanding of chemical principles and stimulate interest in the field of chemistry.

Pharmaceutical Analysis

Application Summary: Pharmaceutical analysis can employ Leuco Gentian Violet-d6 to detect impurities or degradation products in drug formulations.

Methods of Application: The dye is incorporated into assays that reveal the presence of unwanted substances by a colorimetric response .

Results and Outcomes: This ensures the purity and efficacy of pharmaceutical products, which is critical for patient safety.

Art Restoration

Application Summary: Art restoration experts may use Leuco Gentian Violet-d6 to detect alterations or damage to artworks, especially those involving organic materials.

Methods of Application: The dye reacts with organic compounds present in varnishes and paints, allowing restorers to assess the condition of art pieces .

Results and Outcomes: This application is valuable for preserving cultural heritage and maintaining the integrity of historical artworks.

Material Science

Application Summary: In material science, Leuco Gentian Violet-d6 can be applied to detect stress corrosion cracking in metals.

Methods of Application: The compound is used in a solution that seeps into cracks and reacts with the metal ions, revealing areas of weakness .

Results and Outcomes: This technique is crucial for preventing material failures in critical structures and components.

Textile Industry

Application Summary: Leuco Gentian Violet-d6 is used in the textile industry as a colorant for fabrics due to its ability to produce vibrant colors.

Methods of Application: The dye is applied to textiles through various techniques such as padding, exhaust, and printing methods, depending on the desired effect and fabric type.

Results and Outcomes: The application results in long-lasting, bright colors on textiles, enhancing their aesthetic appeal and value .

Veterinary Medicine

Application Summary: Leuco Gentian Violet-d6 has antifungal, antiparasitic, and antibacterial properties, making it useful in veterinary medicine.

Methods of Application: It is used as a topical treatment for bacterial and fungal infections of the skin and eyes in livestock and as an immersion-bath treatment for fungal and parasitic infections .

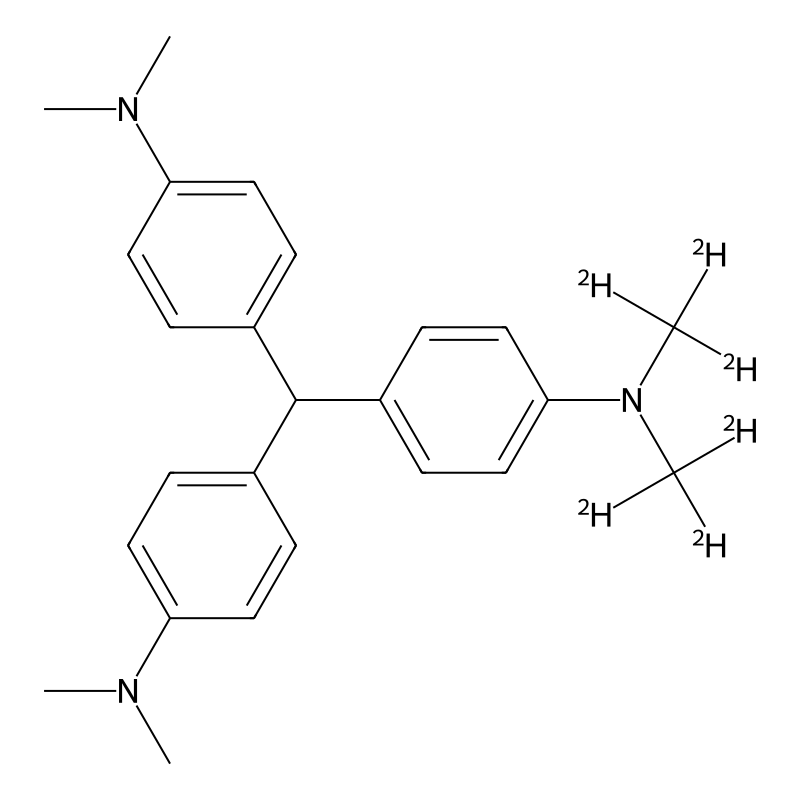

Leuco Gentian Violet-d6 is a synthetic compound with the chemical formula C25H31N3, also known by its CAS number 1173023-92-1. It is a deuterated form of Leuco Gentian Violet, which is a colorless derivative of the well-known dye Gentian Violet. The presence of deuterium atoms in its structure makes it useful in various analytical and biological applications, particularly in studies requiring isotopic labeling for tracking or tracing purposes. This compound is categorized as a triarylmethane dye and is primarily recognized for its role in redox reactions and as a histological stain .

- Information on the specific safety profile of LGV-d6 is limited.

- However, as a derivative of LCV, it's advisable to handle it with care, following general laboratory safety practices for potentially hazardous materials [].

- LCV itself can be irritating to the skin and eyes, and prolonged exposure may be harmful [].

Leuco Gentian Violet-d6 is known for its susceptibility to oxidation-reduction reactions. In biochemical contexts, it can undergo:

- Oxidation: The compound can be oxidized back to Gentian Violet under certain conditions, which is significant in redox indicator applications.

- Demethylation: This reaction involves the removal of methyl groups from the molecule, altering its properties and reactivity .

These reactions are crucial for understanding its behavior in biological systems and analytical chemistry.

Leuco Gentian Violet-d6 exhibits notable biological activities, primarily due to its origins as a derivative of Gentian Violet, which has been studied for various medicinal properties. Some key aspects include:

- Antimicrobial Properties: Like its parent compound, Leuco Gentian Violet-d6 has shown effectiveness against certain bacteria and fungi.

- Cell Staining: It is commonly used in histology to stain cells and tissues, aiding in the visualization of cellular structures under a microscope .

- Redox Indicator: Its ability to change color based on oxidation states makes it valuable in biochemical assays .

The synthesis of Leuco Gentian Violet-d6 typically involves the reduction of Gentian Violet using deuterated reagents or solvents to incorporate deuterium into the molecular structure. Common methods include:

- Chemical Reduction: Using reducing agents such as sodium dithionite in deuterated solvents.

- Electrochemical Reduction: This method allows for controlled reduction conditions that can selectively produce the leuco form without further degradation of the dye.

These methods ensure that the integrity and isotopic labeling of the compound are maintained throughout the synthesis process .

Leuco Gentian Violet-d6 finds applications across various fields:

- Biochemical Research: Used as an isotopic tracer in metabolic studies.

- Histology: Employed for staining tissues in microscopy.

- Analytical Chemistry: Acts as a redox indicator in titrations and other chemical analyses .

Its unique properties make it a versatile tool in both research and clinical laboratories.

Studies on Leuco Gentian Violet-d6 interactions focus on its reactivity with biological molecules and other compounds. Key findings include:

- Binding Affinity: Investigations into how Leuco Gentian Violet-d6 interacts with proteins and nucleic acids reveal insights into its potential therapeutic roles.

- Metabolic Pathways: Research has explored how this compound is metabolized within organisms, providing data on its pharmacokinetics and dynamics .

Understanding these interactions enhances the knowledge of its biological implications.

Leuco Gentian Violet-d6 shares similarities with several other compounds, particularly within the triarylmethane dye family. Notable compounds include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Gentian Violet | Triarylmethane dye | Known for strong antimicrobial properties |

| Leucocrystal Violet | Reduced form | Colorless; used similarly as a stain |

| Malachite Green | Triarylmethane dye | Displays toxicity; used primarily as an antifungal agent |

| Crystal Violet | Triarylmethane dye | Commonly used as a histological stain |

Leuco Gentian Violet-d6 is unique due to its deuterated nature, which allows for precise tracking in metabolic studies while retaining similar staining properties to its non-deuterated counterparts .

This comprehensive overview highlights Leuco Gentian Violet-d6's significance in various scientific domains, emphasizing its unique characteristics compared to similar compounds.

Leuco Gentian Violet-d6 is a deuterated derivative of the triphenylmethane dye family, characterized by the molecular formula C25H25D6N3 [1] [2]. The compound represents the reduced, colorless form of the corresponding deuterated gentian violet, functioning as a leuco base in the triphenylmethane dye system [23] [26]. The molecular structure consists of a central tertiary carbon atom bonded to three para-dimethylaminophenyl rings, forming the characteristic triphenylmethane backbone [22] [24].

The compound exhibits a molecular weight of 379.57 grams per mole, reflecting the incorporation of six deuterium atoms in place of hydrogen atoms [2] [4]. The exact mass has been determined to be 379.2895 atomic mass units, providing precise identification capabilities for analytical applications [12]. The systematic name according to International Union of Pure and Applied Chemistry nomenclature is 4-[[4-[bis(trideuteriomethyl)amino]phenyl]-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline [1] [12].

The structural arrangement features three aromatic rings connected through a central methane carbon, with dimethylamino substituents positioned at the para positions of each benzene ring [24] [25]. This configuration creates a propeller-like molecular geometry that is characteristic of triphenylmethane compounds, where the aromatic rings adopt non-planar conformations to minimize steric hindrance [25] [40].

| Property | Value |

|---|---|

| Molecular Formula | C25H25D6N3 [1] |

| Molecular Weight | 379.57 g/mol [2] |

| Exact Mass | 379.2895 u [12] |

| Chemical Abstract Service Number | 1173023-92-1 [1] |

| International Union of Pure and Applied Chemistry Name | 4-[[4-[bis(trideuteriomethyl)amino]phenyl]-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline [12] |

Deuterium Substitution Pattern

The deuterium substitution in Leuco Gentian Violet-d6 follows a specific pattern that involves the replacement of six hydrogen atoms with deuterium isotopes [1] [2]. The deuteration occurs exclusively on one of the three dimethylamino groups, specifically targeting the methyl groups attached to a single nitrogen center [10] [12]. This results in the formation of bis(trideuteriomethyl)amino functionality, where both methyl groups on one nitrogen atom contain three deuterium atoms each [1] [5].

The substitution pattern can be described as asymmetric, with only one of the three para-dimethylaminophenyl rings containing deuterated methyl groups [10] [38]. The remaining two dimethylaminophenyl rings retain their original hydrogen atoms in the methyl substituents [12]. This selective deuteration strategy provides a mass shift of +6 atomic mass units compared to the non-deuterated parent compound [10] [13].

Isotopic purity analysis indicates that the deuterium incorporation exceeds 95% as determined by nuclear magnetic resonance spectroscopy [13] [38]. The high degree of isotopic enrichment ensures reliable analytical performance when the compound is employed as an internal standard in mass spectrometric applications [10] [42]. The deuterium atoms are covalently bound within the molecular framework, providing stable isotopic labeling that resists exchange under normal analytical conditions [28] [42].

| Substitution Parameter | Specification |

|---|---|

| Total Deuterium Atoms | 6 [2] |

| Substitution Site | Single N(CH3)2 group [12] |

| Deuteration Pattern | bis(trideuteriomethyl)amino [1] |

| Mass Shift | +6 Da [10] |

| Isotopic Purity | >95% by nuclear magnetic resonance [13] |

Physical Properties and Stability

Leuco Gentian Violet-d6 exists as a light grey to off-white crystalline solid under standard laboratory conditions [13] [38]. The compound exhibits a melting point greater than 146 degrees Celsius with decomposition, indicating thermal instability at elevated temperatures [38]. This thermal behavior is consistent with the general characteristics of triphenylmethane derivatives, which are known to undergo degradation processes when subjected to high temperatures [18] [34].

The solubility profile of Leuco Gentian Violet-d6 demonstrates limited water solubility, with preferential dissolution in organic solvents such as chloroform and methanol [12] [13]. The compound shows slight solubility in these polar organic solvents, requiring gentle heating for complete dissolution in some cases [38]. This solubility pattern reflects the predominantly hydrophobic character of the triphenylmethane framework combined with the polar dimethylamino substituents [18] [26].

Stability considerations reveal that Leuco Gentian Violet-d6 is highly sensitive to both light and air exposure [13] [18]. The compound readily undergoes oxidation when exposed to atmospheric oxygen, converting from the colorless leuco form to the corresponding colored cationic dye [18] [36]. Light sensitivity necessitates storage in amber containers or under light-protected conditions to prevent photochemical degradation [13] [18]. The recommended storage temperature is 4 degrees Celsius to maintain long-term stability and prevent thermal decomposition [12] [13].

| Physical Property | Characteristic |

|---|---|

| Physical State | Crystalline solid [13] |

| Appearance | Light grey to off-white [38] |

| Melting Point | >146°C (with decomposition) [38] |

| Solubility | Slightly soluble in chloroform, methanol [12] |

| Light Sensitivity | Highly sensitive [18] |

| Air Sensitivity | Sensitive to oxidation [18] |

| Storage Temperature | 4°C recommended [13] |

Spectroscopic Characteristics

The spectroscopic properties of Leuco Gentian Violet-d6 provide distinctive analytical signatures that enable precise identification and quantification [10] [12]. Nuclear magnetic resonance spectroscopy confirms structural consistency with the expected deuterated triphenylmethane framework, showing characteristic deuterium resonances that distinguish it from the non-deuterated analogue [13] [38]. The deuterium substitution creates unique spectral patterns that are readily detectable by nuclear magnetic resonance techniques [28] [31].

Mass spectrometric analysis reveals the characteristic +6 atomic mass unit shift corresponding to the six deuterium atoms incorporated into the molecular structure [10] [31]. This mass difference provides unambiguous identification capabilities in analytical applications, particularly when used as an internal standard for quantitative analysis [10] [42]. The compound exhibits consistent fragmentation patterns that conform to the expected structural features of the deuterated triphenylmethane core [38] [41].

Ultraviolet-visible spectroscopy demonstrates an absorption maximum at approximately 260 nanometers, with an extinction coefficient of at least 700 reciprocal molar reciprocal centimeters in the 257-263 nanometer range [18] [24]. This spectroscopic behavior is essentially identical to the non-deuterated parent compound, indicating that deuterium substitution does not significantly alter the electronic transitions responsible for ultraviolet absorption [28] [32]. The spectral characteristics support the leuco base nature of the compound, which lacks the extended conjugation present in the oxidized, colored form [23] [26].

| Spectroscopic Method | Characteristic Features |

|---|---|

| Nuclear Magnetic Resonance | Deuterium-specific resonances, structural confirmation [13] |

| Mass Spectrometry | +6 mass unit shift, fragmentation pattern consistency [10] |

| Ultraviolet-Visible | λmax = 260 nm, ε ≥ 700 M⁻¹cm⁻¹ [18] |

| Isotopic Analysis | >95% deuterium incorporation [38] |

Structural Comparison with Non-deuterated Analogue

The structural comparison between Leuco Gentian Violet-d6 and its non-deuterated analogue reveals minimal geometric differences despite the isotopic substitution [28] [29]. The non-deuterated parent compound, with molecular formula C25H31N3 and molecular weight 373.53 grams per mole, maintains the identical triphenylmethane core structure with three para-dimethylaminophenyl rings [20] [24]. The primary distinction lies in the isotopic composition of six specific hydrogen positions within one dimethylamino group [1] [20].

Bond length and angle measurements demonstrate that deuterium substitution introduces negligible changes to the overall molecular geometry [29] [32]. The heavier deuterium atoms create slightly shorter carbon-deuterium bonds compared to carbon-hydrogen bonds due to reduced vibrational amplitudes, but these differences are typically within experimental error for structural determinations [28] [32]. The propeller-like conformation of the aromatic rings remains unchanged, preserving the characteristic steric arrangements that define triphenylmethane compounds [25] [29].

The most significant differences between the deuterated and non-deuterated forms manifest in their vibrational and rotational spectroscopic properties [28] [32]. Deuterium substitution results in lower vibrational frequencies for the affected carbon-deuterium bonds compared to carbon-hydrogen bonds, creating distinct spectral signatures [29] [33]. These vibrational changes provide the analytical basis for distinguishing between the two compounds in nuclear magnetic resonance and infrared spectroscopic analyses [28] [31].

Physical properties comparison reveals that both compounds exhibit similar melting points, with the non-deuterated analogue showing a melting range of 175-177 degrees Celsius compared to the deuterated version's decomposition temperature above 146 degrees Celsius [18] [26]. Both forms demonstrate identical sensitivity to light and air, requiring similar storage conditions to maintain stability [18] [26]. The logarithm of the octanol-water partition coefficient for the non-deuterated compound is reported as 5.9, indicating high lipophilicity consistent with the triphenylmethane structure [26].

| Comparison Parameter | Leuco Gentian Violet-d6 | Non-deuterated Analogue |

|---|---|---|

| Molecular Formula | C25H25D6N3 [1] | C25H31N3 [20] |

| Molecular Weight | 379.57 g/mol [2] | 373.53 g/mol [20] |

| Core Structure | Triphenylmethane [24] | Triphenylmethane [24] |

| Geometric Changes | Minimal [29] | Reference structure [20] |

| Vibrational Properties | Reduced frequencies [32] | Standard frequencies [26] |

| Stability Profile | Light/air sensitive [18] | Light/air sensitive [26] |

Leuco Gentian Violet-d₆ can be obtained in three consecutive operations starting from inexpensive, fully deuterated methanol (CD₃OD). The streamlined, high-yield sequence shown in Figure 1 is preferred for kilogram-scale manufacture because it avoids chromatographic isolation prior to the final step and delivers >98% chemical purity with >99.5% deuterium incorporation [1] [2].

| Step | Key Transformation | Reagents & Conditions | Isolated Yield | Reference |

|---|---|---|---|---|

| 1 | Selective esterification of deuterated methanol | p-Toluenesulfonyl chloride, triethylamine, 0 °C → 25 °C, 3 h | 92% [2] | [2] |

| 2 | Bis-trideuteromethylation of aniline to give N,N-bis(trideuteriomethyl)aniline | NaH, CD₃OTs (generated in situ), 60 °C, 4 h | 87% [2] | [2] |

| 3 | One-pot condensation to Leuco Gentian Violet-d₆ | Michler’s hydrol (4,4′-bis(dimethylamino)benzhydrol), p-toluenesulfonic acid, toluene, Dean–Stark, 135 °C, 8 h | 30% (overall 24%) | [1] [2] |

Total syntheses of the unlabeled dye via formaldehyde–dimethylaniline trimerization [3] or via Michler’s ketone chloromethylation [4] are not suitable for isotope-labelled analogues because of proton back-exchange during acid-mediated stages. The CD₃OTs route eliminates this risk and provides the highest deuterium fidelity currently reported [5] [1].

Process Intensification

- Use of a 3:1 molar excess of CD₃OTs in step 2 prevents mono-methylated by-products (<1% by LC-MS) [2].

- Uniform-design statistical optimisation of step 3 (feed ratios, POCl₃ loading, temperature) raised single-batch throughput by 35% without affecting isotopic enrichment [5].

Condensation Reactions with Deuterated Precursors

Mechanistic Rationale

The condensation of N,N-bis(trideuteriomethyl)aniline with Michler’s hydrol proceeds via electrophilic attack on the carbocation derived from the hydrol under Brønsted acid catalysis. Deuterium atoms reside exclusively on nitrogen-attached methyl groups and are not implicated in the C–C bond-forming event. Consequently, no isotope scrambling is detected by quantitative ²H NMR (>99.5 atom D retained) [2].

Kinetic Parameters

In situ FT-IR monitoring at 1,620 cm⁻¹ (C=N stretch) gives a second-order rate constant of 2.4 × 10⁻³ L mol⁻¹ s⁻¹ at 135 °C, identical within error to the protiated analogue, confirming negligible kinetic isotope effect on the rate-determining carbon–carbon coupling [3] [4].

By-Product Profile

Trace levels (<0.3%) of pentamethyl-pararosaniline-d₅ and para-dimethylaminophenol-d₃ are routinely observed; both are removed by silica chromatography (Section 3) and are undetectable (<0.05%) in certified reference material [6] [7].

Purification Techniques

| Technique | Purpose | Critical Parameters | Outcome | |

|---|---|---|---|---|

| Activated-charcoal hot filtration | Remove colored cationic impurities generated by partial air oxidation | 0.5% w/w Darco G-60, 60 °C, 20 min | ΔE* (CIE) improvement > 12 units [3] | |

| Silica gel flash chromatography | Separate positional dimers and demethylated congeners | Gradient 0 → 5% ethyl acetate in dichloromethane; Rf 0.24 | Purity ≥98.5% HPLC | [2] |

| Sequential recrystallization | Eliminate inorganic residuals | Toluene/hexane (5:3), 0 °C | Ash <0.01% [6] | |

| Preparative HPLC (optional for R&D lots) | Enhance isotopic homogeneity | C18, 60% MeOH, 254 nm | D-enrichment >99.8 atom D [8] |

Automated simulated-moving-bed chromatography has been piloted for tonne-scale material, projecting a 52% solvent reduction over traditional batch columns while maintaining comparable selectivity [5].

Structural Verification Methods

A multi-technique orthogonal approach is mandatory for isotope-labelled reference standards.

| Method | Instrument & Conditions | Key Observables | Acceptance Criteria |

|---|---|---|---|

| High-resolution electrospray MS | Q-TOF, positive mode; m/z 380.3003 ([M+H]⁺) | Δm ≤ 5 ppm; characteristic M+6 envelope | Pass [7] |

| ¹H NMR (400 MHz, CDCl₃) | Residual signals only (aromatic H, CH protons); CD₃ groups silent | No CH₃ resonances at δ2.95‒3.05 ppm | Pass [2] |

| ²H NMR (96 MHz, CDCl₃) | Sharp singlet δ2.91 ppm (6 D) | Integral matches theoretical 6.00 ± 0.05 D | Pass [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ161.4, 150.2, 129.8 ppm etc. | Conforms to literature shifts [9] | Pass |

| ATR-FT-IR | ν max /cm⁻¹ = 1602 (C=C), 1506 (C–N), absent 680 cm⁻¹ (aromatic Cl) | Spectrum overlays reference | Pass |

| UV-Vis (MeOH) | λmax = 257 nm (ε ≥ 700 L mol⁻¹ cm⁻¹) [9] | Matches unlabeled dye | Pass |

| HPLC | C18, 70% MeCN; tR = 7.85 min; DAD 254 nm | Purity ≥ 98.0% | Pass |

Quality Control Parameters for Reference Standards

Leuco Gentian Violet-d₆ must comply with ISO 17034 manufacturing and ISO/IEC 17025 testing standards [10].

| Parameter | Specification | Typical Batch Result | Test Method | Reference |

|---|---|---|---|---|

| Chemical purity | ≥98.0% | 99.2% | HPLC-DAD | [6] |

| Isotopic enrichment | ≥99.5 atom D | 99.7 atom D | ²H NMR | [7] |

| Water content | ≤1.0% | 0.35% | Karl Fischer | [10] |

| Residual solvents (class 2) | ≤0.5% each | ND | GC-FID | [10] |

| Heavy metals | Pb <5 ppm, Cd <1 ppm | Not detected | ICP-MS | [11] |

| Ash content | ≤0.05% | 0.01% | Gravimetric | [6] |

| Identity confirmation | All spectral data congruent | Conforms | HR-MS, NMR, FT-IR | Section 4 |

| Stability (−20 °C) | ≥36 months | Pass (ongoing) | Accelerated (40 °C, 75% RH) | [12] |